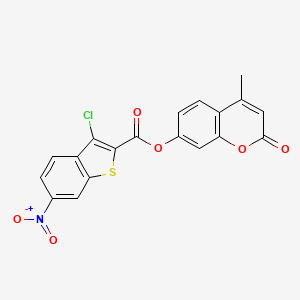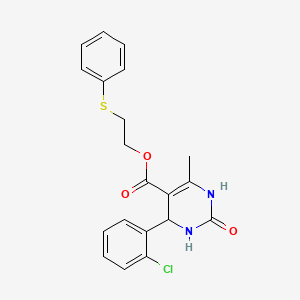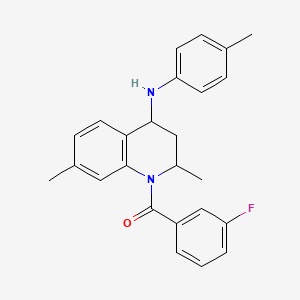
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea, also known as CPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. CPEB is a urea derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. This compound has also been shown to activate AMP-activated protein kinase, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Furthermore, this compound has been found to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis by regulating the expression of various genes involved in cell growth and proliferation. This compound has also been found to regulate glucose metabolism and improve insulin sensitivity, leading to its potential application in the treatment of diabetes. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has several advantages for lab experiments, including its high purity and stability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea, including its potential application in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Furthermore, studies on the toxicity and safety of this compound are necessary for its potential use as a pharmaceutical drug.
Conclusion:
In conclusion, this compound is a urea derivative that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. This compound has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for its potential use as a pharmaceutical drug.
Méthodes De Synthèse
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea can be synthesized through various methods, including the reaction of 3-chloroaniline with ethoxybenzaldehyde followed by the reaction with urea. Another method involves the reaction of 3-chloroaniline with ethoxybenzyl isocyanate followed by the reaction with urea. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-ethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-15-9-4-3-6-12(15)11-18-16(20)19-14-8-5-7-13(17)10-14/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZGSKVNVWFQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5060898.png)
![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)
![9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)

amino]ethanol ethanedioate (salt)](/img/structure/B5060922.png)

![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)
![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)
